molecular formula C15H23FN2 B12073654 N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine

N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine

Cat. No.: B12073654
M. Wt: 250.35 g/mol
InChI Key: PSGUUUSETLMMKM-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.

    Biology: It is used in biological studies to understand its effects on cellular processes and molecular targets.

    Industry: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine can be compared with other piperidine derivatives, such as:

    N-[(3-chlorophenyl)methyl]-N-propylpiperidin-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-[(3-bromophenyl)methyl]-N-propylpiperidin-3-amine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H23FN2

Molecular Weight

250.35 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine

InChI

InChI=1S/C15H23FN2/c1-2-9-18(15-7-4-8-17-11-15)12-13-5-3-6-14(16)10-13/h3,5-6,10,15,17H,2,4,7-9,11-12H2,1H3

InChI Key

PSGUUUSETLMMKM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC(=CC=C1)F)C2CCCNC2

Origin of Product

United States

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